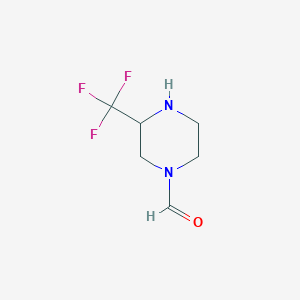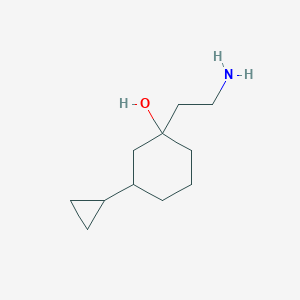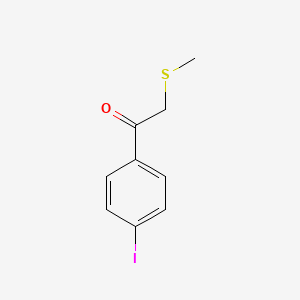
N-(Butan-2-yl)-2-chloro-4-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Butan-2-yl)-2-chloro-4-nitroaniline: is an organic compound that belongs to the class of aromatic amines It features a butan-2-yl group attached to the nitrogen atom of an aniline ring, which is further substituted with a chlorine atom at the 2-position and a nitro group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions:
Nitration of Aniline Derivatives: The synthesis of N-(Butan-2-yl)-2-chloro-4-nitroaniline can begin with the nitration of aniline derivatives. Aniline is first chlorinated to introduce the chlorine atom at the 2-position. This is typically achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The next step involves the alkylation of the chlorinated aniline with butan-2-yl halide under basic conditions. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Nitration: Finally, the nitro group is introduced at the 4-position through nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions:
Oxidation: N-(Butan-2-yl)-2-chloro-4-nitroaniline can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxylated or alkoxylated derivatives.
科学的研究の応用
Chemistry: N-(Butan-2-yl)-2-chloro-4-nitroaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives are tested for their ability to inhibit the growth of bacteria and cancer cells.
Medicine: The compound and its derivatives are explored for their potential use in drug development. They are investigated for their pharmacological activities, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also employed in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of N-(Butan-2-yl)-2-chloro-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chlorine atom and butan-2-yl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
N-(Butan-2-yl)-2-chloro-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
N-(Butan-2-yl)-2-chloro-4-nitrobenzene: Similar structure but without the amino group.
N-(Butan-2-yl)-2-bromo-4-nitroaniline: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: N-(Butan-2-yl)-2-chloro-4-nitroaniline is unique due to the presence of both the nitro and chlorine substituents on the aniline ring, which imparts distinct chemical reactivity and biological activity. The butan-2-yl group further enhances its lipophilicity, making it more effective in penetrating biological membranes compared to its analogs.
特性
分子式 |
C10H13ClN2O2 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC名 |
N-butan-2-yl-2-chloro-4-nitroaniline |
InChI |
InChI=1S/C10H13ClN2O2/c1-3-7(2)12-10-5-4-8(13(14)15)6-9(10)11/h4-7,12H,3H2,1-2H3 |
InChIキー |
CVONUBAUWFZHGO-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



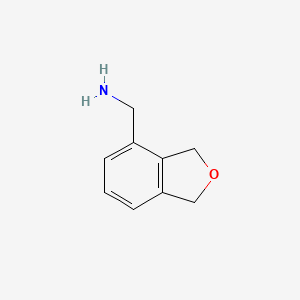
![Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13173107.png)

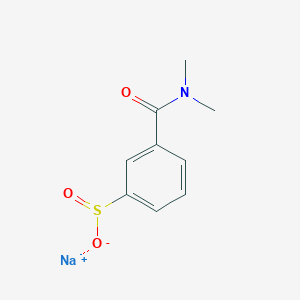

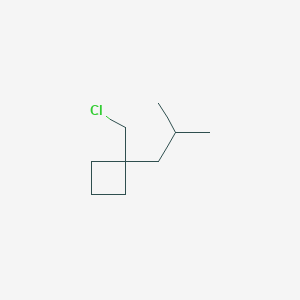
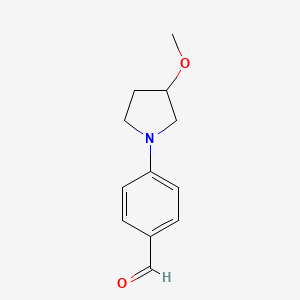
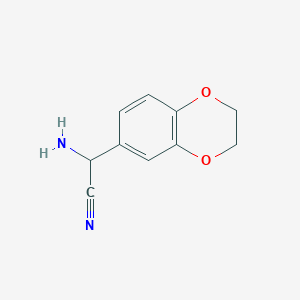
![2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13173158.png)
![6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13173162.png)
